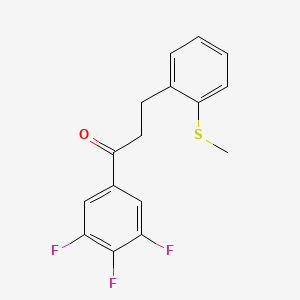

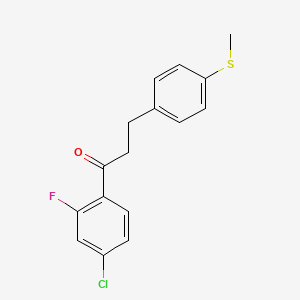

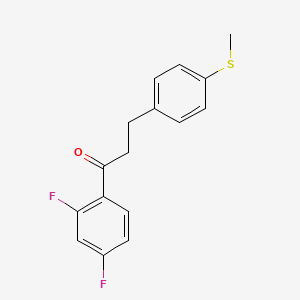

![molecular formula C7H7ClN4OS B1324938 {1-[(2-氯-1,3-噻唑-5-基)甲基]-1H-1,2,3-三唑-4-基}甲醇 CAS No. 952183-33-4](/img/structure/B1324938.png)

{1-[(2-氯-1,3-噻唑-5-基)甲基]-1H-1,2,3-三唑-4-基}甲醇

描述

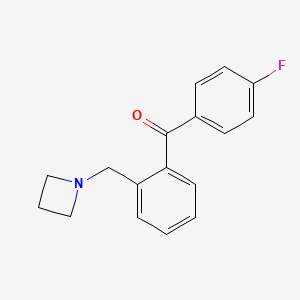

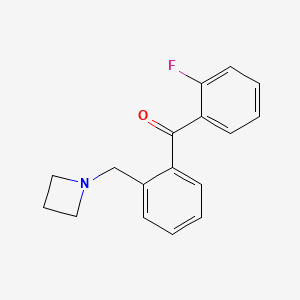

The compound “{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a thiazole ring and a triazole ring . Thiazoles and triazoles are heterocyclic compounds that are often found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy are often used to determine the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. For example, thiamethoxam, a similar compound, readily hydrolyzes in alkaline buffer but is comparatively stable in neutral buffer solution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, most neonicotinoids are water-soluble and break down slowly in the environment .科学研究应用

合成和衍生物形成

该化合物用于合成 1H-1,2,3-三唑衍生物,特别用于芳基叠氮化物与各种底物的环化,从而产生高产率的新产物,如 2-(5-甲基(氨基)-1-芳基-1H-1,2,3-三唑-4-基)-1,3-苯并噻唑和 1-芳基-(4-芳基-1,3-噻唑-2-基)-1H-1,2,3-三唑-5-胺 (Pokhodylo、Matiychuk 和 Obushak,2009)。

它已被用于在较温和的条件下创建 1,2,3-三唑环衍生物,例如合成各种 1,2,3-三唑-4-羧酸衍生物 (Pokhodylo、Shyyka、Savka 和 Obushak,2018)。

该化合物是合成同构 4-(4-芳基)-2-(5-(4-氟苯基)-3-(1-(4-氟苯基)-5-甲基-1H-1,2,3-三唑-4-基)-4,5-二氢-1H-吡唑-1-基)噻唑的关键,有助于结构表征研究 (Kariuki、Abdel-Wahab 和 El-Hiti,2021)。

抗菌应用

- 该化合物的某些衍生物,特别是 1-(4-甲基-2-芳基-1,3-噻唑-5-基)-2-(4-芳基-1,2,3-三唑-1-基)乙醇,在抗菌活性研究中显示出前景,特别是针对细菌和真菌菌株 (Jagadale、Chavan、Shinde、Sisode、Bobade 和 Mhaske,2020)。

抗病毒研究中的潜力

- 该化合物的衍生物已因其抗病毒活性而受到研究,特别是针对 COVID-19,通过靶向主要的冠状病毒蛋白酶,突出了其在开发新型抗病毒剂中的潜在作用 (Rashdan、Abdelmonsef、Abou-Krisha 和 Yousef,2021)。

催化中的应用

- 一种衍生物三(1-苄基-1H-1,2,3-三唑-4-基)甲醇已被开发为 Huisgen 1,3-偶极环加成的活性催化剂,展示了其在有机合成和催化中的用途 (Ozcubukcu、Ozkal、Jimeno 和 Pericàs,2009)。

在材料科学中的作用

- 其应用扩展到材料科学,特别是在研究分子聚集体中,如 4-(5-甲基-1,3,4-噻二唑-2-基)苯-1,3-二醇的衍生物中,其在不同溶剂中的行为已被研究 (Matwijczuk、Kluczyk、Górecki、Niewiadomy 和 Gagoś,2016)。

作用机制

Thiazoles

are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, diuretics, and anticonvulsants .

安全和危害

未来方向

The future directions for research on this compound would depend on its specific properties and potential applications. For example, the use of neonicotinoids has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations .

生化分析

Biochemical Properties

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in various biochemical activities, including antimicrobial, antifungal, and anticancer properties . The triazole ring, on the other hand, is recognized for its role in enzyme inhibition and binding interactions with proteins . These interactions can lead to the modulation of enzyme activity, affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of the compound with specific enzymes can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses . Additionally, the compound’s ability to bind to DNA and RNA can result in changes in gene expression, impacting protein synthesis and cellular functions .

Molecular Mechanism

At the molecular level, {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects through various mechanisms. The compound can bind to enzymes, leading to their inhibition or activation. For example, the thiazole ring can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity . Similarly, the triazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures . These interactions can result in changes in metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For instance, the thiazole ring can participate in redox reactions, affecting the balance of reactive oxygen species and antioxidant defenses . Additionally, the triazole ring can interact with cofactors, such as NADH and FADH2, influencing energy metabolism and cellular respiration.

Transport and Distribution

The transport and distribution of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Binding proteins can facilitate the compound’s distribution, enhancing its localization to target sites . These interactions can influence the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is crucial for its activity and function. The compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . In the mitochondria, the compound can influence energy metabolism and oxidative stress responses . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression and cellular functions.

属性

IUPAC Name |

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNDBXPDLLGDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180510 | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952183-33-4 | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。